2,3,3-trimethyl-3H-indole-5-sulfonic acid

Übersicht

Beschreibung

2,3,3-Trimethyl-3H-indole-5-sulfonic acid is a derivative of indole, a heterocyclic compound with a benzene ring fused to a pyrrole ring. The sulfonic acid group at the fifth position and the trimethylated structure at the third position indicate that it is a chemically modified indole with potential applications in various chemical reactions and as an intermediate in organic synthesis.

Synthesis Analysis

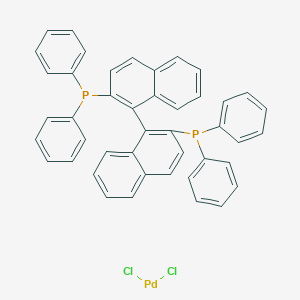

The synthesis of indole derivatives can be achieved through several methods. One efficient method for synthesizing indole derivatives involves the use of palladium-catalyzed tandem reactions, as demonstrated in the synthesis of 1H-indole-3-sulfonates . Although the specific synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis. For instance, the use of a catalyst like 3-[(3-(trimethoxysilyl)propyl)thio]propane-1-oxy-sulfonic acid has been shown to facilitate the synthesis of other heterocyclic compounds under mild conditions .

Molecular Structure Analysis

The molecular structure of 2,3,3-trimethyl-3H-indole-5-sulfonic acid would feature a trimethylated indole core, which is likely to influence its electronic and steric properties. The presence of a sulfonic acid group would make the compound more polar and potentially more reactive in certain chemical environments. The indole core itself is a versatile scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. The acid-catalyzed isomerization of indolyl sulfides to yield different indole sulfides and the functionalization of indoles via reactions with electrophiles are examples of the chemical versatility of indole derivatives. The sulfonic acid group in 2,3,3-trimethyl-3H-indole-5-sulfonic acid would be expected to participate in reactions typical of sulfonic acids, such as forming sulfonate esters or being used in sulfonation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,3-trimethyl-3H-indole-5-sulfonic acid would be influenced by both the indole core and the sulfonic acid group. The trimethyl groups would likely increase the compound's hydrophobicity, while the sulfonic acid group would contribute to its acidity and hydrophilicity. The compound's solubility in water and organic solvents, melting point, and stability would be key physical properties of interest. Chemical properties such as reactivity towards nucleophiles and electrophiles, acidity, and potential to form salts with various cations would also be important.

The provided papers do not directly discuss the physical and chemical properties of 2,3,3-trimethyl-3H-indole-5-sulfonic acid, but they do provide insights into the behavior of similar indole derivatives . For example, the synthesis of indole derivatives with various substituents indicates a tolerance for different functional groups and the potential for diverse reactivity .

Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of Cyanine Dyes

- Summary of the Application : 2,3,3-trimethyl-3H-indole-5-sulfonic acid is used in the synthesis of cyanine dyes . Cyanine dyes are synthetic dyes that are used extensively in biological research and medical diagnostics, particularly in fluorescence microscopy and flow cytometry.

- Results or Outcomes : The outcome of this application is the production of cyanine dyes, which have a wide range of uses in biological and medical research .

Application 2: Reaction with α-chloro- and α-iodoacetamides

- Summary of the Application : In the reaction of 2,3,3-trimethyl-3H-indole with α-chloro- and α-iodoacetamides, 1-carbamoylmethyl-2,3,3-trimethyl-3H-indolium salts are formed .

- Methods of Application : The reaction involves the combination of 2,3,3-trimethyl-3H-indole with α-chloro- and α-iodoacetamides. The resulting 1-carbamoylmethyl-2,3,3-trimethyl-3H-indolium salts then convert into imidazo [1,2-a]indol-2-one and 1-carbamoyl-2-methylene-2,3-dihydroindole under the action of bases .

- Results or Outcomes : The outcome of this reaction is the formation of imidazo [1,2-a]indol-2-one and 1-carbamoyl-2-methylene-2,3-dihydroindole .

Application 3: Bioconjugation

- Summary of the Application : 2,3,3-trimethyl-3H-indole-5-sulfonic acid is used as a relatively small molecule linker for bioconjugation . It can connect different components together to enhance their performance and efficacy .

- Results or Outcomes : The outcome of this application is the creation of bioconjugates, which have a wide range of uses in biological research and medical applications .

Application 4: Synthesis of Fluorescent Near-Infrared Dyes

- Summary of the Application : 2,3,3-trimethylindolenine-5-sulfonic Acid is a water soluble, fluorescent near-infrared dye that can be conjugated to peptides, proteins, nucleic acids, RNA, DNA, carbohydrates, polymers, and small molecules via a sulfonyl substituent .

- Results or Outcomes : The outcome of this application is the production of fluorescent near-infrared dyes, which have a wide range of uses in biological and medical research .

Application 5: Building Bioconjugates and Drug Delivery Reagents

- Summary of the Application : 2,3,3-trimethyl-3H-indole-5-sulfonic acid is used as a relatively small molecule linker for building bioconjugates and drug delivery reagents . It can connect different components together to enhance their performance and efficacy .

- Results or Outcomes : The outcome of this application is the creation of bioconjugates and drug delivery reagents, which have a wide range of uses in biological research and medical applications .

Application 6: Synthesis of Fluorescent Near-Infrared Dyes

- Summary of the Application : 2,3,3-trimethylindolenine-5-sulfonic Acid is a water soluble, fluorescent near-infrared dye that can be conjugated to peptides, proteins, nucleic acids, RNA, DNA, carbohydrates, polymers, and small molecules via a sulfonyl substituent .

- Results or Outcomes : The outcome of this application is the production of fluorescent near-infrared dyes, which have a wide range of uses in biological and medical research .

Safety And Hazards

When handling 2,3,3-Trimethyl-3H-indole-5-sulfonic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .

Eigenschaften

IUPAC Name |

2,3,3-trimethylindole-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7/h4-6H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFDYAIAEFHOKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3-trimethyl-3H-indole-5-sulfonic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

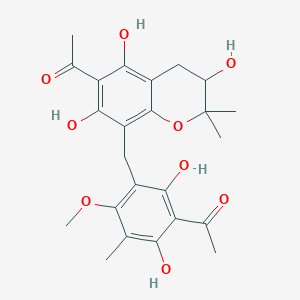

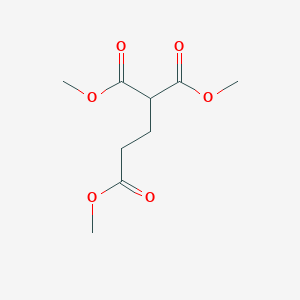

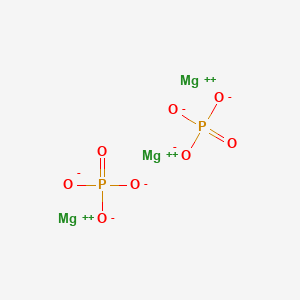

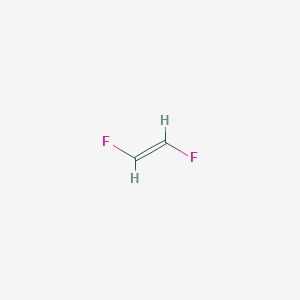

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3R)-4-Acetyloxy-3-bromobutyl] acetate](/img/structure/B154335.png)